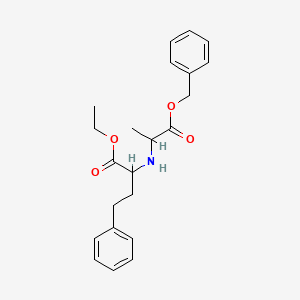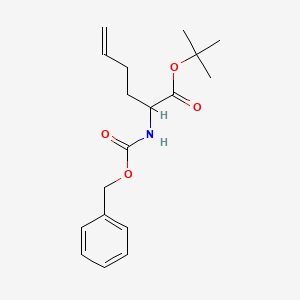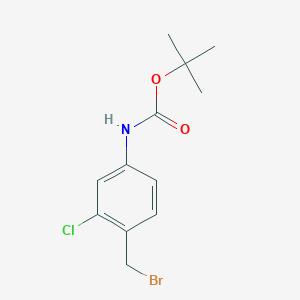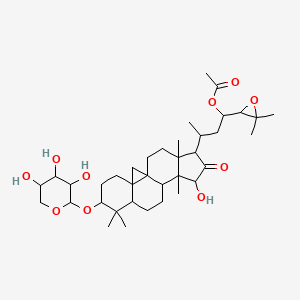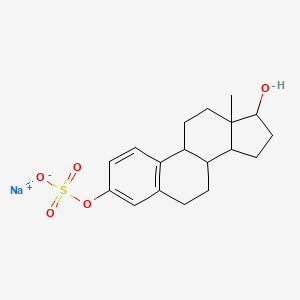
TaMsulosin EP IMpurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TaMsulosin EP Impurity is a chemical compound related to Tamsulosin, a medication primarily used to treat benign prostatic hyperplasia (BPH). Tamsulosin works by relaxing the muscles in the prostate and bladder neck, making it easier to urinate. Impurities in pharmaceutical compounds like Tamsulosin are critical to identify and control, as they can affect the safety and efficacy of the medication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TaMsulosin EP Impurity involves multiple steps, including the reaction of specific reagents under controlled conditions. The preparation typically starts with the base compound, which undergoes various chemical reactions such as alkylation, sulfonation, and amination to form the impurity .
Industrial Production Methods
In industrial settings, the production of this compound follows stringent protocols to ensure purity and consistency. The process involves large-scale reactions in reactors, followed by purification steps like crystallization and chromatography to isolate the impurity .
Análisis De Reacciones Químicas
Types of Reactions
TaMsulosin EP Impurity undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Aplicaciones Científicas De Investigación
TaMsulosin EP Impurity has several scientific research applications, including:
Pharmaceutical Research: Used in the development and quality control of Tamsulosin formulations.
Analytical Chemistry: Employed as a reference standard in chromatographic and spectroscopic analyses.
Toxicology Studies: Assessed for its potential genotoxic effects and other safety concerns.
Mecanismo De Acción
The mechanism of action of TaMsulosin EP Impurity is closely related to that of Tamsulosin. Tamsulosin is an antagonist of alpha-1A and alpha-1B adrenergic receptors, leading to the relaxation of smooth muscle in the prostate and bladder neck. This action improves urine flow and reduces symptoms of BPH. The impurity may interact with similar molecular targets and pathways, although its specific effects may vary .
Comparación Con Compuestos Similares
Similar Compounds
Tamsulosin Hydrochloride: The primary active ingredient in Tamsulosin medications.
Tamsulosin EP Impurity A: Another impurity related to Tamsulosin, with a different chemical structure.
This compound B: A related compound with distinct properties and potential effects
Uniqueness
This compound is unique in its specific chemical structure and the particular reactions it undergoes. Its identification and control are crucial for ensuring the safety and efficacy of Tamsulosin medications .
Propiedades
Fórmula molecular |
C19H27ClN2O5S |
|---|---|
Peso molecular |
430.9 g/mol |
Nombre IUPAC |
2-methoxy-5-[2-[2-(2-methoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C19H26N2O5S.ClH/c1-14(21-10-11-26-17-7-5-4-6-16(17)24-2)12-15-8-9-18(25-3)19(13-15)27(20,22)23;/h4-9,13-14,21H,10-12H2,1-3H3,(H2,20,22,23);1H |
Clave InChI |
UVWZZLJTGVGLAO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,4aS,8aS)-2-[(benzyloxy)carbonyl]-decahydroisoquinoline-3-carboxylic acid](/img/structure/B12289168.png)
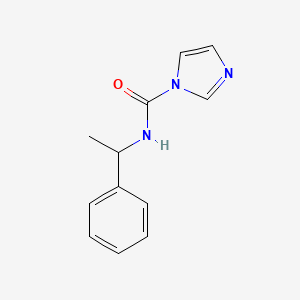

![ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-yl)formamido]-3-phenylpropanoate](/img/structure/B12289184.png)
![Lithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B12289192.png)


